molecular formula C22H24N2O5 B11144864 N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide

N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11144864
M. Wt: 396.4 g/mol
InChI Key: UMDSDOYNXWXTSH-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a benzamide core substituted with dimethoxybenzyl and pyrrolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-dimethoxybenzylamine with 4,5-dimethoxy-2-nitrobenzoic acid under acidic conditions to form the corresponding amide.

    Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Pyrrole Substitution: The final step involves the substitution of the amine group with a pyrrolyl group through a nucleophilic substitution reaction using 1H-pyrrole and a suitable base like sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The benzamide group can be reduced to a benzylamine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The pyrrolyl group can participate in electrophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzylamine derivatives.

    Substitution: Formation of various substituted pyrrolyl derivatives.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dimethoxybenzyl)-4,5-dimethoxy-2-(1H-pyrrol-1-yl)benzamide stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4,5-dimethoxy-2-pyrrol-1-ylbenzamide

InChI

InChI=1S/C22H24N2O5/c1-26-18-8-7-15(11-19(18)27-2)14-23-22(25)16-12-20(28-3)21(29-4)13-17(16)24-9-5-6-10-24/h5-13H,14H2,1-4H3,(H,23,25)

InChI Key

UMDSDOYNXWXTSH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CC(=C(C=C2N3C=CC=C3)OC)OC)OC

Origin of Product

United States

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